![molecular formula C13H17NO6 B6317234 4,5-Diethoxy-2-nitro-benzoic acid ethyl ester CAS No. 460750-26-9](/img/structure/B6317234.png)
4,5-Diethoxy-2-nitro-benzoic acid ethyl ester
Overview
Description
“4,5-Diethoxy-2-nitro-benzoic acid ethyl ester” is a chemical compound with the CAS Number: 460750-26-9 . It has a molecular weight of 283.28 . The IUPAC name for this compound is ethyl 4,5-diethoxy-2-nitrobenzoate . It appears as a pale yellow powder .
Molecular Structure Analysis
The InChI code for “4,5-Diethoxy-2-nitro-benzoic acid ethyl ester” is 1S/C13H17NO6/c1-4-18-11-7-9 (13 (15)20-6-3)10 (14 (16)17)8-12 (11)19-5-2/h7-8H,4-6H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“4,5-Diethoxy-2-nitro-benzoic acid ethyl ester” has a melting point of 48-53°C . It is a pale yellow powder and should be stored at 0-8°C .Scientific Research Applications
Analytical Chemistry
4,5-Diethoxy-2-nitro-benzoic acid ethyl ester: can serve as a standard or reagent in analytical chemistry. Its well-defined melting point range of 48-53°C allows it to be used in calibrating instruments and verifying the accuracy of analytical methods. Additionally, its unique spectral properties can be utilized in spectroscopic analysis to identify or quantify substances.
Safety And Hazards
properties
IUPAC Name |
ethyl 4,5-diethoxy-2-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6/c1-4-18-11-7-9(13(15)20-6-3)10(14(16)17)8-12(11)19-5-2/h7-8H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZGXHBCQPYMJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C(=O)OCC)[N+](=O)[O-])OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,5-diethoxy-2-nitrobenzoate |
Synthesis routes and methods I
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Synthesis routes and methods II
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